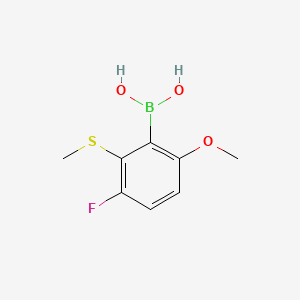

(3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid

CAS No.:

Cat. No.: VC18790537

Molecular Formula: C8H10BFO3S

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BFO3S |

|---|---|

| Molecular Weight | 216.04 g/mol |

| IUPAC Name | (3-fluoro-6-methoxy-2-methylsulfanylphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |

| Standard InChI Key | BUSBJWCRRYCNRO-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=C1SC)F)OC)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a phenyl ring substituted with three distinct functional groups: a boronic acid (-B(OH)₂) at position 1, a fluorine atom at position 3, a methoxy group (-OCH₃) at position 6, and a methylthio group (-SCH₃) at position 2. This arrangement confers unique electronic and steric properties that influence its reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Parameters

The fluorine atom’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, enhancing the boronic acid’s reactivity in Suzuki-Miyaura couplings . The methylthio group contributes steric bulk, potentially modulating reaction kinetics .

Critical parameters include temperature control during lithiation (-78°C to prevent side reactions) and stoichiometric precision to avoid overboronation. Yields for analogous reactions range from 47% to 60%, depending on substituent effects .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound is primed for palladium-catalyzed couplings with aryl halides. The fluorine and methoxy groups enhance electrophilicity at the boron center, facilitating transmetalation steps . For example, coupling with 4-bromo-6-(trifluoromethyl)-1H-indazole could yield biaryl derivatives with potential pharmacological activity .

Chan-Lam Amination

The methylthio group’s moderate directing ability may enable copper-mediated C–N bond formation with amines, though this application remains speculative without direct evidence.

| Aspect | Guideline |

|---|---|

| Storage | Room temperature, inert atmosphere |

| HazMat Classification | Likely Class 6.1 (toxic) |

| Personal Protective Equipment | Gloves, lab coat, eye protection |

HazMat fees for international shipping of similar compounds range from USD 150+ for Class 6.1 materials .

Future Perspectives

Further research should prioritize:

-

Optimized Synthesis: Developing one-pot methodologies to improve yield and purity.

-

Catalytic Screening: Testing palladium and nickel catalysts for coupling efficiency.

-

Pharmacological Profiling: Evaluating derived biaryls as kinase inhibitors or antimicrobial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume